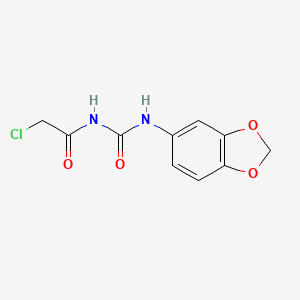

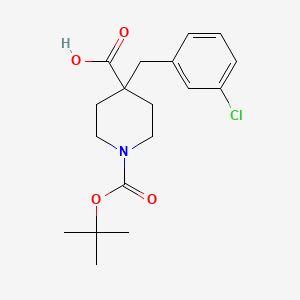

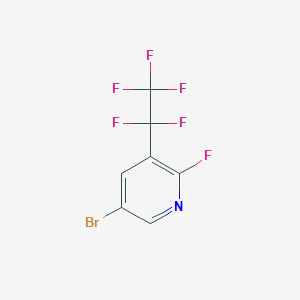

![molecular formula C13H13N5O3 B2878429 N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1788673-13-1](/img/structure/B2878429.png)

N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of nitrogen-containing heterocyclic compounds . They are cyclic compounds with at least two different elements as an atom of ring members . Triazoles contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research due to its versatile applications . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .Chemical Reactions Analysis

Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors . They have been produced by continuous C-H functionalization and C-C, N-N, and C-N bond formation reactions .Physical And Chemical Properties Analysis

Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles, including derivatives like our compound of interest, are known for their broad applications in drug discovery. They are structurally similar to the amide bond, which allows them to mimic either an E or Z amide bond, leading to their incorporation into various medicinal compounds. For instance, the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole both feature a 1,2,3-triazole core .

Organic Synthesis

The chemical stability and aromatic character of 1,2,3-triazoles make them valuable in organic synthesis. They are inert to acidic or basic hydrolysis and resistant to oxidizing and reducing conditions, even at high temperatures. This stability is beneficial for creating complex organic molecules that require robust intermediates .

Polymer Chemistry

In polymer chemistry, the 1,2,3-triazole ring can be used to create polymers with specific properties. The strong dipole moment and hydrogen bonding ability of triazoles contribute to the formation of polymers with enhanced strength, stability, and chemical resistance .

Supramolecular Chemistry

The unique structure of 1,2,3-triazoles allows for the formation of non-covalent bonds with various enzymes and receptors. This feature is exploited in supramolecular chemistry to design molecules that can self-assemble into larger structures with specific functions .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation techniques to attach various biomolecules to one another or to solid supports. This application is crucial in the development of diagnostic tools, drug delivery systems, and biocompatible materials .

Fluorescent Imaging

Due to their strong dipole moment and ability to participate in hydrogen bonding, 1,2,3-triazoles are used in fluorescent imaging. They can be incorporated into dyes and probes that bind to specific biological targets, allowing for the visualization of cellular processes and structures .

Chemical Biology

In chemical biology, 1,2,3-triazoles serve as molecular tools to explore biological systems. They can act as inhibitors or activators of enzymes, receptors, and other proteins, providing insights into the mechanisms of biological processes .

Materials Science

The robustness and versatility of 1,2,3-triazoles make them suitable for developing new materials with desirable properties such as conductivity, flexibility, and thermal stability. They are used in the creation of advanced materials for electronics, coatings, and nanotechnology .

Wirkmechanismus

Target of Action

The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .

Mode of Action

The compound interacts with its targets by inhibiting their activities . This inhibition prevents the kinases from phosphorylating other proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these pathways, the compound can prevent the activation of downstream effectors that promote cell growth and survival . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It has been found to inhibit the growth of A549, MCF-7, and Hela cancer cell lines . Moreover, it induces the late apoptosis of A549 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Zukünftige Richtungen

Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c1-8-6-18-11(12(19)14-8)10(15-16-18)13(20)17(2)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIRDSCBPDQDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)N(C)CC3=CC=CO3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

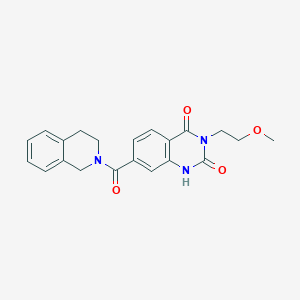

![(1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2878349.png)

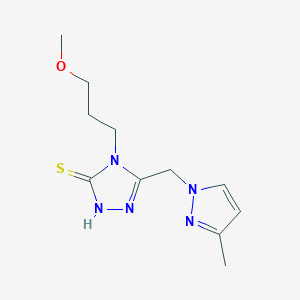

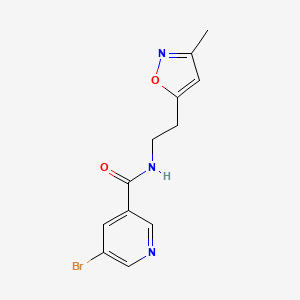

![N-[2-[2-(3-Tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2878351.png)

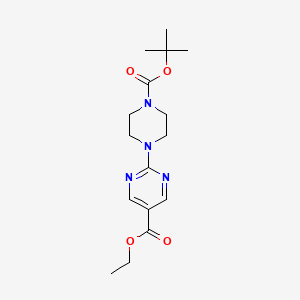

![2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B2878353.png)

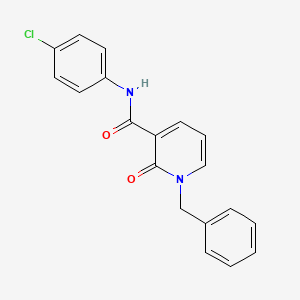

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2878359.png)

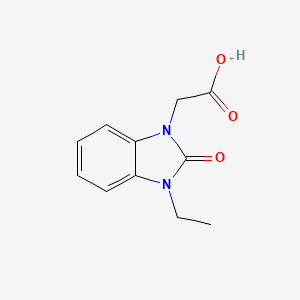

![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)